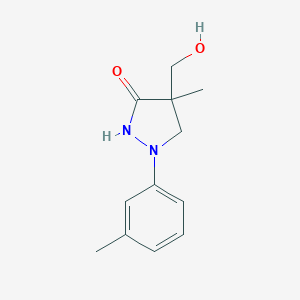

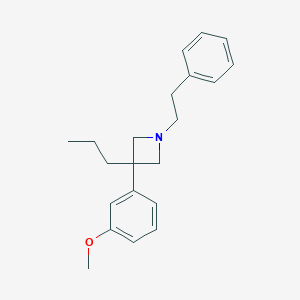

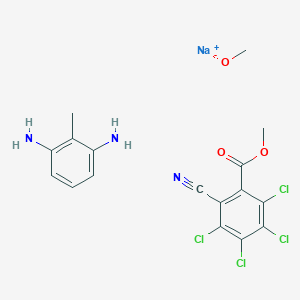

![molecular formula C15H14N2S B008658 (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine CAS No. 108288-50-2](/img/structure/B8658.png)

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[d][1,3]thiazin derivatives can involve various chemical reactions, including Smiles rearrangement under specific conditions. For instance, one study demonstrated the microwave-assisted one-pot synthesis of benzo[b][1,4]thiazin-3(4H)-one derivatives from substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines, resulting in high yields within a short reaction time (Zuo et al., 2008). Another method involves a chemoselective reaction of o-isothiocyanato-(E)-cinnamaldehyde with amines, yielding various six-membered heterocycles, including 4H-Benzo[d][1,3]thiazines with excellent yield (Dong et al., 2018).

Molecular Structure Analysis

The molecular structure of benzo[d][1,3]thiazin derivatives has been characterized using techniques such as X-ray crystallography. One study reported the synthesis and X-ray crystal structure of related compounds, providing insights into their molecular conformations and interactions (Somarathinam et al., 2019).

Chemical Reactions and Properties

Benzo[d][1,3]thiazin compounds participate in various chemical reactions, leading to a wide range of derivatives with different properties. The chemoselectivity and conditions of the reactions can significantly influence the outcomes, yielding structurally diverse molecules with potential applications in various fields (Dong et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure and phase, can be elucidated through X-ray diffraction studies. For example, the crystal systems of related molecules have been determined, revealing monoclinic and hexagonal systems (Somarathinam et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzo[d][1,3]thiazin derivatives, can be studied through various spectroscopic methods and theoretical calculations, such as density functional theory (DFT). These analyses help in understanding the electronic structure, atomic charges, and molecular orbital contributions, providing insights into the molecule's reactivity and interaction potential (Somarathinam et al., 2019).

Aplicaciones Científicas De Investigación

Synthetic Utility

Benzothiazepines and Their Derivatives

Benzothiazepines, closely related to benzothiazines, have been identified as crucial scaffolds in drug research due to their diverse bioactivities. The synthetic methods for their preparation and chemical transformations have been well-documented, demonstrating their importance in lead discovery against various targets. These compounds have shown a wide range of biological activities, such as acting as calcium channel blockers, antidepressants, and antihypertensives, showcasing their versatility in drug research (Dighe et al., 2015).

Synthetic Approaches for Heterocyclic Compounds

The condensation of o-phenylenediamines with electrophilic reagents has been explored for synthesizing various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines. This review emphasizes the significant methods developed and the biological applications of these heterocycles, suggesting the potential of (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine derivatives in creating bioactive molecules (Ibrahim, 2011).

Pharmacological Profiles

Dopamine D2 Receptor Ligands

The therapeutic potential of D2 receptor modulators, including compounds related to benzothiazine derivatives, has been highlighted in treating neuropsychiatric disorders. These findings underscore the importance of aromatic cyclic amines in developing medications for schizophrenia, depression, and Parkinson's disease, suggesting a pathway for the application of benzothiazine derivatives in neuropsychiatric treatment (Jůza et al., 2022).

Benzothiazines as Drug Candidates

Benzothiazines have been identified as promising drug candidates for various diseases, including cancer, hypertension, and microbial infections. Their structural similarity to phenothiazine drugs and the presence of a nitrogen-sulfur axis contribute to their potential as therapeutic agents. The review discusses different synthetic strategies for benzothiazine derivatives, highlighting their industrial and medicinal significance (Mir et al., 2020).

Propiedades

IUPAC Name |

N-(2-methylphenyl)-1,4-dihydro-3,1-benzothiazin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-2-4-8-13(11)16-15-17-14-9-5-3-7-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKBTYIEMXMZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2NC3=CC=CC=C3CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368613 | |

| Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine | |

CAS RN |

108288-50-2 | |

| Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

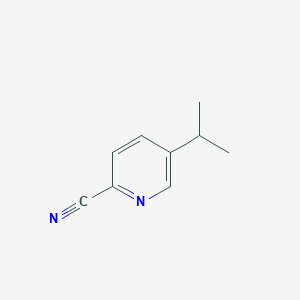

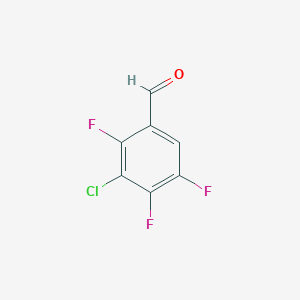

![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)